Dimethyl[3-(perylen-3-YL)propyl]silyl
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Overview
Description
Dimethyl[3-(perylen-3-yl)propyl]silyl is a chemical compound that features a perylene moiety attached to a silicon atom via a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(perylen-3-yl)propyl]silyl typically involves the reaction of perylene derivatives with organosilicon compounds. One common method includes the hydrosilylation of a perylene-containing alkene with a dimethylsilyl reagent under the influence of a platinum catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[3-(perylen-3-yl)propyl]silyl can undergo various chemical reactions, including:
Oxidation: The perylene moiety can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can convert the perylene moiety to dihydroperylene derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the dimethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst, such as a Lewis acid.
Major Products
The major products formed from these reactions include various perylene derivatives with altered electronic properties, which can be useful in different applications such as organic semiconductors and fluorescent dyes.
Scientific Research Applications
Dimethyl[3-(perylen-3-yl)propyl]silyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which Dimethyl[3-(perylen-3-yl)propyl]silyl exerts its effects is primarily through its interaction with electronic systems. The perylene moiety can participate in π-π stacking interactions, which are crucial for its role in organic electronics. Additionally, the silicon atom can form strong bonds with other elements, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl[3-(3-perylenyl)propyl]silane
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
Uniqueness
Dimethyl[3-(perylen-3-yl)propyl]silyl is unique due to the presence of the perylene moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high fluorescence and stability, such as in OLEDs and biological imaging.
Properties
CAS No. |
188769-90-6 |
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Molecular Formula |
C25H23Si |
Molecular Weight |
351.5 g/mol |
InChI |
InChI=1S/C25H23Si/c1-26(2)16-6-9-17-14-15-23-21-12-4-8-18-7-3-11-20(24(18)21)22-13-5-10-19(17)25(22)23/h3-5,7-8,10-15H,6,9,16H2,1-2H3 |
InChI Key |
ZKCVIESRGKCPOW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CCCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |
Origin of Product |
United States |
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